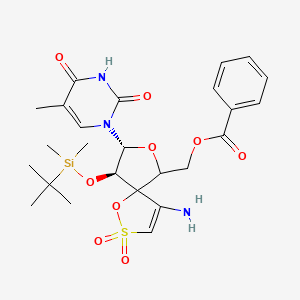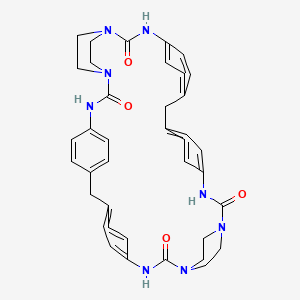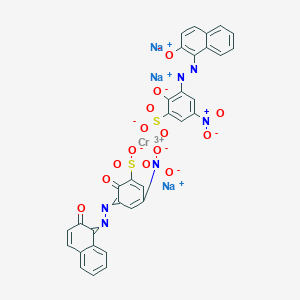
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium is a complex chemical compound that contains chromate ions and azo dyes. This compound is known for its vibrant color and is often used in various industrial applications, including dyeing and pigmentation.
Preparation Methods
The synthesis of Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium involves several steps:
Synthesis of Azo Dye: The azo dye is synthesized by coupling diazonium salts with naphthol derivatives under controlled pH conditions.
Chromate Complex Formation: The azo dye is then reacted with chromate ions in an aqueous solution to form the chromate complex.
Trisodium Salt Formation: The final step involves neutralizing the complex with sodium hydroxide to form the trisodium salt.
Chemical Reactions Analysis
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium undergoes various chemical reactions:
Oxidation: The chromate ion can act as an oxidizing agent, converting other substances to their oxidized forms.
Reduction: Under certain conditions, the chromate ion can be reduced to chromium(III) ions.
Substitution: The azo dye component can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium sulfite for reduction. Major products formed include chromium(III) compounds and substituted azo dyes.
Scientific Research Applications
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the dyeing and pigmentation of textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium involves the interaction of chromate ions with cellular components. The chromate ion can enter cells and undergo reduction to chromium(III), which can then interact with DNA and proteins, leading to various biological effects. The azo dye component can also interact with cellular membranes and proteins, affecting their function.
Comparison with Similar Compounds
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium is unique due to its combination of chromate ions and azo dyes. Similar compounds include:
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-benzenesulfonato(3-))-, trisodium: Lacks the nitro group, resulting in different chemical properties.
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-chlorobenzenesulfonato(3-))-, trisodium: Contains a chlorine atom instead of a nitro group, affecting its reactivity and applications.
These comparisons highlight the unique properties and applications of this compound.
Properties
CAS No. |
75199-06-3 |
|---|---|
Molecular Formula |
C32H16CrN6O14S2.3Na C32H16CrN6Na3O14S2 |
Molecular Weight |
893.6 g/mol |
IUPAC Name |
trisodium;chromium(3+);3-(dioxidoamino)-6-oxo-5-[(2-oxonaphthalen-1-ylidene)hydrazinylidene]cyclohexa-1,3-diene-1-sulfonate;5-nitro-2-oxido-3-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H11N3O7S.C16H9N3O7S.Cr.3Na/c2*20-13-6-5-9-3-1-2-4-11(9)15(13)18-17-12-7-10(19(22)23)8-14(16(12)21)27(24,25)26;;;;/h1-8,20-21H,(H,24,25,26);1-8H,(H,24,25,26);;;;/q;-2;+3;3*+1/p-4 |
InChI Key |
UABRZEYFNYLNOF-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=O)C2=NN=C3C=C(C=C(C3=O)S(=O)(=O)[O-])N([O-])[O-].[Na+].[Na+].[Na+].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


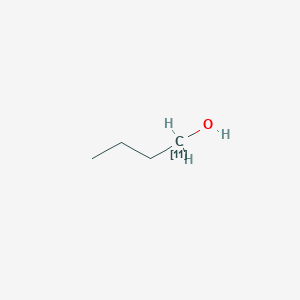
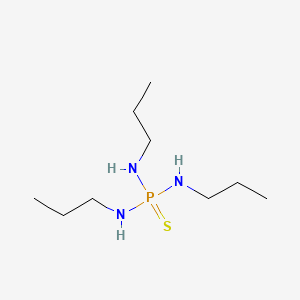

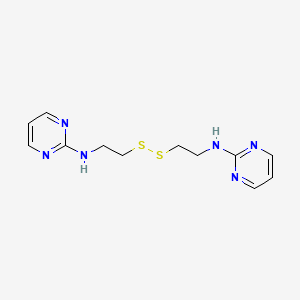

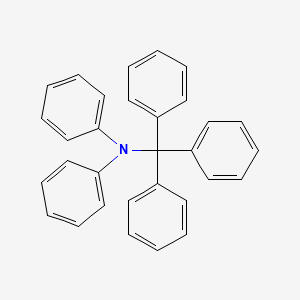
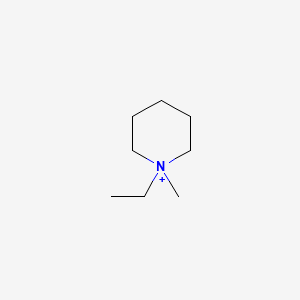
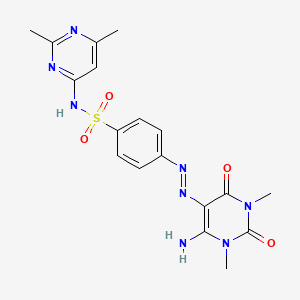
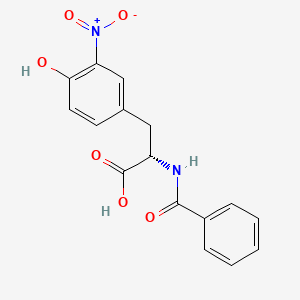
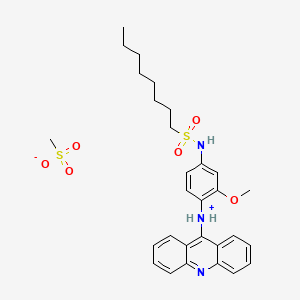
![(8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate](/img/structure/B12801104.png)

